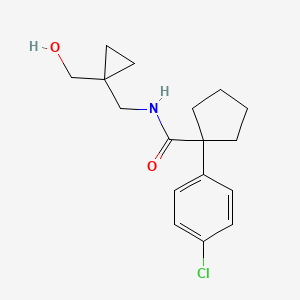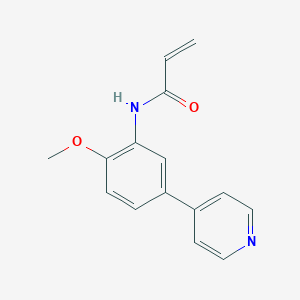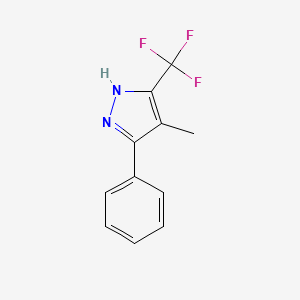
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a pyrazole derivative that has a trifluoromethyl group attached to it, which makes it highly reactive and useful in different reactions. In
Scientific Research Applications
Organic Synthesis
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a compound with potential applications in various fields, particularly in organic synthesis. It is involved in the efficient and modular synthesis of tetrasubstituted pyrazoles using copper-mediated coupling of enaminones with nitriles. This process showcases high regioselectivity and broad substrate scope, demonstrating the practicality of such transformations in organic synthesis (Suri & Glorius, 2014).
Electroluminescence and OLEDs
The compound is also significant in the domain of electroluminescence, particularly in the development of organic iridium(III) complexes. These complexes, synthesized using this compound as a ligand, have shown varying emissions, indicating potential for use in organic light-emitting diodes (OLEDs). The emission range and high phosphorescence quantum yields of these complexes underline their applicability in creating devices with impressive performance metrics (Su et al., 2018), (Su et al., 2021), (Su et al., 2018).
Medicinal Chemistry and Antimicrobial Agents
In medicinal chemistry, compounds synthesized from 4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole have shown promise. A study revealed the creation of a series of triazolyl pyrazole derivatives, exhibiting a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. This highlights the compound's utility in the development of new antimicrobial agents (Bhat et al., 2016).
Agrochemical Industry
The compound's derivatives have been noted for their potential applications in the agrochemical industry. A synthesis study of a new tricyclic, trifluoromethylated indenopyrazole derivative emphasized its potential in the agrochemical and medicinal chemistry industries (Lam et al., 2022).
properties
IUPAC Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-9(8-5-3-2-4-6-8)15-16-10(7)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKTQRVHNJQAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
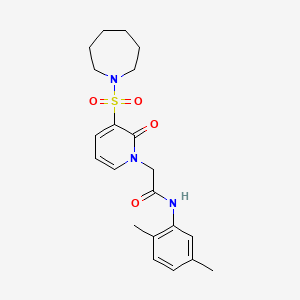
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
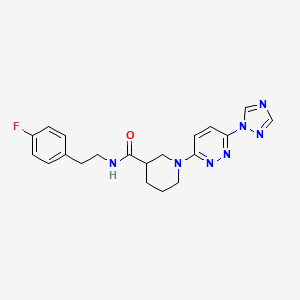
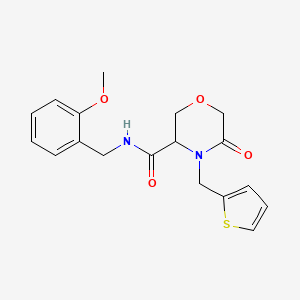

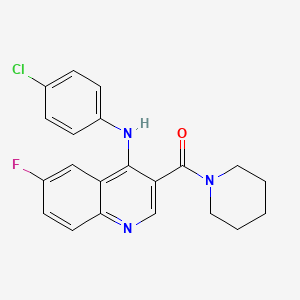
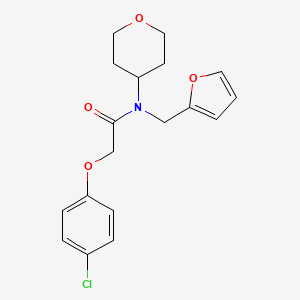
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
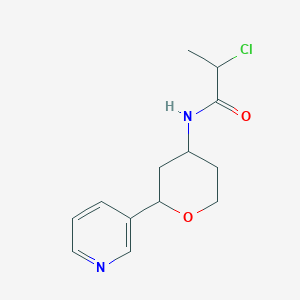
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)

